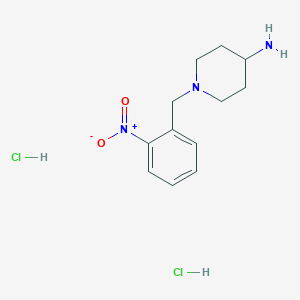
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C30H32N4O7 and its molecular weight is 560.607. The purity is usually 95%.
BenchChem offers high-quality 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Complex organic molecules, such as the one mentioned, are often synthesized through multi-step reaction sequences to study their structure-activity relationships. For instance, Dangi et al. (2010) described the synthesis of a series of compounds via a multistep reaction sequence, starting from ethyl acetoacetate, arylaldehydes, and ammonia. The synthesized compounds were analyzed using elemental analysis, IR, 1H NMR, and mass spectral data, highlighting the importance of detailed structural characterization in understanding the properties of such complex molecules (Dangi, R., Hussain, N., Sain, D. K., & Talesara, G. L., 2010).
Potential Biological Activities
Research on similar compounds often aims to discover new therapeutic agents. For example, compounds with structural similarities have been explored for their anti-inflammatory and analgesic activities, as well as their potential as cyclooxygenase inhibitors, which could lead to the development of new medications for pain and inflammation management (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Pharmacokinetics and Metabolism
Understanding how compounds are metabolized in the body is crucial for drug development. Studies like the one conducted by Erve et al. (2007) on prazosin, a compound with a similar quinazoline structure, provide insights into the in vitro biotransformation of such compounds in liver microsomes and hepatocytes, using liquid chromatography/tandem mass spectrometry for metabolite characterization. This research is fundamental in predicting the behavior of new compounds within biological systems and assessing their safety and efficacy (Erve, J., Vashishtha, S., Demaio, W., & Talaat, R., 2007).
Propiedades
Número CAS |
1223923-18-9 |
|---|---|
Nombre del producto |
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide |
Fórmula molecular |
C30H32N4O7 |
Peso molecular |
560.607 |
Nombre IUPAC |
4-[[6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-piperidin-1-ylethyl)quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C30H32N4O7/c1-39-25-15-23-24(16-26(25)40-2)33(19-27(35)32-12-4-3-5-13-32)30(38)34(29(23)37)18-20-8-10-21(11-9-20)28(36)31-17-22-7-6-14-41-22/h6-11,14-16H,3-5,12-13,17-19H2,1-2H3,(H,31,36) |
Clave InChI |
XVZJWAPLCRQQJC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)N3CCCCC3)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-[6-acetamido-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2913448.png)
![1-[4-[[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2913450.png)
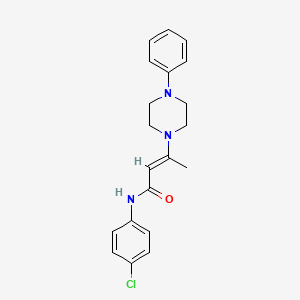

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2913455.png)
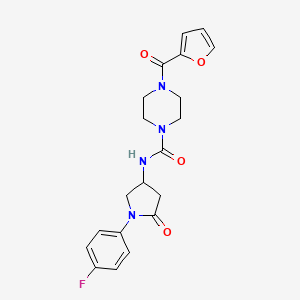
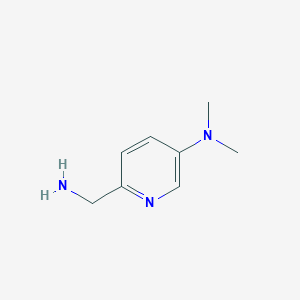
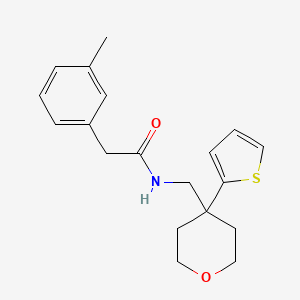
![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2913462.png)
![Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine](/img/structure/B2913463.png)
